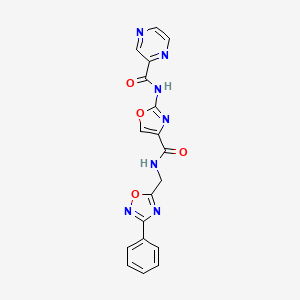
N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H13N7O4 and its molecular weight is 391.347. The purity is usually 95%.
BenchChem offers high-quality N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metal-Involved Solvothermal Interconversions
This compound, related to 2,5-bis(2-pyrazinyl)-1,3,4-oxadiazole derivatives, demonstrates its potential in the field of material science, particularly in the synthesis of crystalline materials with supramolecular architectures. The study by Li et al. (2010) on metal-involved solvothermal interconversions highlights the controllability and mechanism of reactions involving pyrazinyl substituted azole derivatives, revealing the compound's utility in developing coordination complexes and co-crystals with attractive structures Li et al., 2010.
Antimicrobial and Antitumor Activities
The compound's framework is conducive to modifications that can enhance antimicrobial and antitumor properties. Research into pyridazine derivatives by El-Mariah et al. (2006) and the synthesis of new oxadiazoles, triazoles, and thiadiazines by Farghaly et al. (2005) indicate the potential for such chemical structures to be effective against microbial infections and cancer cells. These studies underscore the compound's relevance in pharmaceutical research and its potential application in developing new therapeutic agents El-Mariah, Hosny, & Deeb, 2006; Farghaly, Vanelle, & El-Kashef, 2005.
Spectroscopic Analysis and Chemical Reactivity
El-Azab et al. (2018) conducted a comprehensive study on the synthesis, spectroscopic analysis, vibrational study, chemical reactivity, and molecular docking study of oxadiazole and pyrazine derivatives, demonstrating their anti-tubercular activity. This research not only highlights the compound's potential in addressing tuberculosis but also showcases its utility in detailed spectroscopic and computational analysis, paving the way for its use in drug design and development El-Azab et al., 2018.
Synthesis of Benzamide-Based Derivatives
Hebishy et al. (2020) described a new synthesis route for benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable activity against the avian influenza virus. This study underlines the compound's framework as a versatile backbone for synthesizing new molecules with significant antiviral activities, highlighting its importance in antiviral research and therapy development Hebishy, Salama, & Elgemeie, 2020.
Mécanisme D'action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They have been used in the treatment of various diseases, indicating that they likely interact with multiple targets.
Mode of Action
1,2,4-oxadiazole derivatives have been shown to interact with their targets in a way that results in various biological effects
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by 1,2,4-oxadiazole derivatives , it can be inferred that multiple pathways could be affected. These could potentially include pathways related to the diseases these compounds have been used to treat.
Result of Action
1,2,4-oxadiazole derivatives have been shown to exhibit various biological activities , indicating that they likely result in multiple molecular and cellular effects.
Propriétés
IUPAC Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7O4/c26-16(21-9-14-23-15(25-29-14)11-4-2-1-3-5-11)13-10-28-18(22-13)24-17(27)12-8-19-6-7-20-12/h1-8,10H,9H2,(H,21,26)(H,22,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWDLPFXNUJSTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=COC(=N3)NC(=O)C4=NC=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

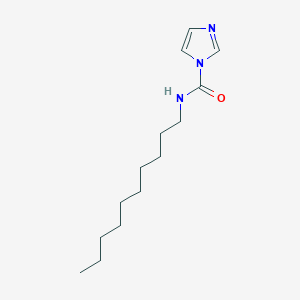

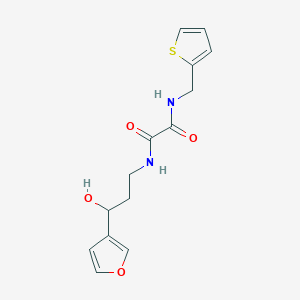
![Methyl 2-(4-benzylpiperazin-1-yl)-3-[(4-fluorophenyl)methyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2405371.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2405373.png)
![N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2405374.png)
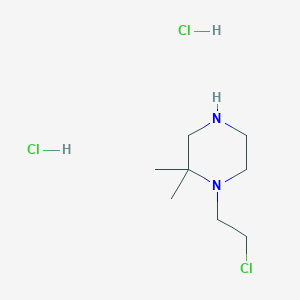

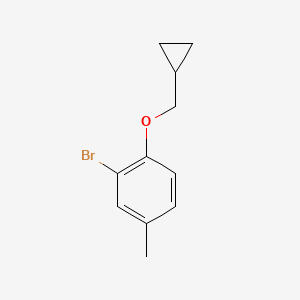
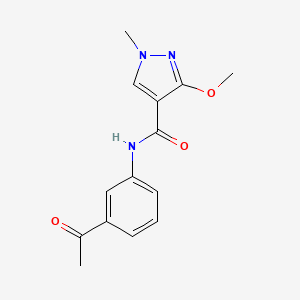
![1-[2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-2-(1-methylindazol-5-yl)ethanone;hydrochloride](/img/structure/B2405381.png)
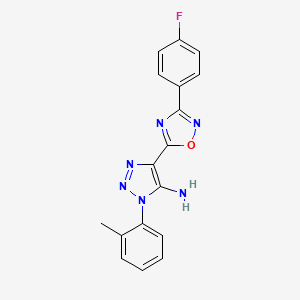
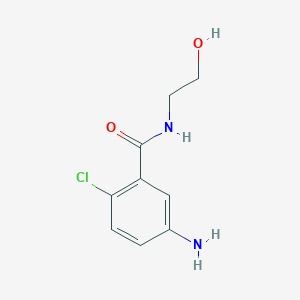
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2405390.png)